molecular formula C23H13ClF3N3 B2841743 (Z)-3-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile CAS No. 478248-60-1

(Z)-3-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile

Cat. No. B2841743
CAS RN: 478248-60-1
M. Wt: 423.82
InChI Key: MXBWZOAGZGYTBP-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile is a useful research compound. Its molecular formula is C23H13ClF3N3 and its molecular weight is 423.82. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

Cycloaddition Reactions : Cycloaddition reactions of isonitrosoflavanone esters with Schiff bases and heteroaromatic rings have been investigated, illustrating the potential of similar compounds for forming complex heterocyclic structures, such as (o-hydroxybenzoyl)imidazoles and pyridoimidazoles. These reactions showcase the compound's utility in synthetic organic chemistry for constructing pharmacologically relevant frameworks (Katritzky et al., 1980).

Synthesis of Pyridine Derivatives : The synthesis of new series of pyridine and fused pyridine derivatives from related compounds demonstrates the chemical's versatility in generating diverse heterocyclic compounds, which are valuable in various chemical industries, including pharmaceuticals and materials science (Al-Issa, 2012).

Biological Activity

Antiproliferative Activity : The synthesis and in vitro evaluation of new 2-aminobenzimidazole derivatives, resulting from reactions of Schiff bases with selected nitriles containing active methylene groups, indicate the potential of such compounds for antiproliferative activity against cancer cells. This highlights the potential therapeutic applications of similar compounds in oncology (Nowicka et al., 2014).

properties

IUPAC Name

(Z)-3-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClF3N3/c24-19-9-10-21-29-22(15-5-2-1-3-6-15)20(30(21)14-19)12-17(13-28)16-7-4-8-18(11-16)23(25,26)27/h1-12,14H/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBWZOAGZGYTBP-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=C(C#N)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)/C=C(\C#N)/C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile

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